

6-Amino-4-methylnicotinic Acid: A Versatile Scaffold for Organic Synthesis

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Compound of Interest

Compound Name: 6-Amino-4-methylnicotinic acid

Cat. No.: B1277960

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its unique arrangement of a carboxylic acid, an amino group, and a methyl group on the pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse chemical libraries for drug discovery and materials science. The pyridine ring is a common motif in many pharmaceuticals, and the substituents on this core scaffold allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **6-Amino-4-methylnicotinic acid**, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

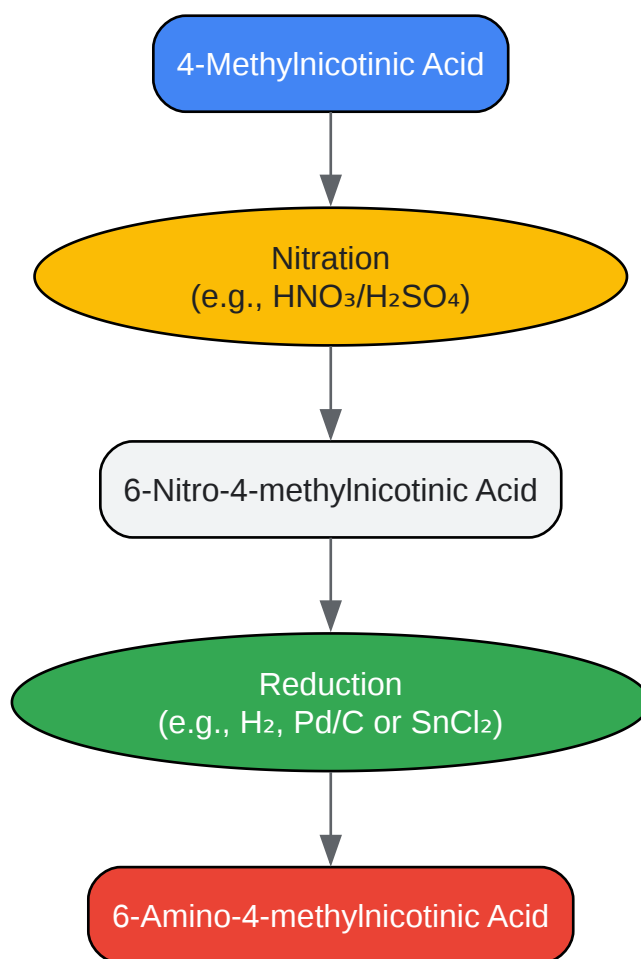
A summary of the key physicochemical properties of **6-Amino-4-methylnicotinic acid** is presented in the table below.

Property	Value	Source
CAS Number	179555-11-4	--INVALID-LINK--
Molecular Formula	C ₇ H ₈ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	152.15 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Storage	Keep in dark place, inert atmosphere, room temperature	--INVALID-LINK--

Synthesis

A specific, detailed experimental protocol for the synthesis of **6-Amino-4-methylnicotinic acid** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be envisioned starting from commercially available precursors, such as 4-methylnicotinic acid, through a nitration followed by a reduction of the nitro group to an amine. Another potential route could involve the oxidation of a corresponding aminopicoline.

A general workflow for a potential synthetic approach is outlined below.



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Caption: Proposed synthetic workflow for **6-Amino-4-methylnicotinic acid**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **6-Amino-4-methylnicotinic acid** is not widely published. However, based on the analysis of related structures, the following characteristic peaks can be predicted.

¹H NMR (Proton NMR):

- Aromatic protons on the pyridine ring.
- A singlet corresponding to the methyl group protons.
- A broad singlet for the amino group protons.

- A broad singlet for the carboxylic acid proton.

^{13}C NMR (Carbon-13 NMR):

- Signals corresponding to the carbon atoms of the pyridine ring.
- A signal for the methyl group carbon.
- A signal for the carboxylic acid carbonyl carbon.

Researchers are advised to perform full spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) upon synthesis or acquisition of the compound to confirm its identity and purity.

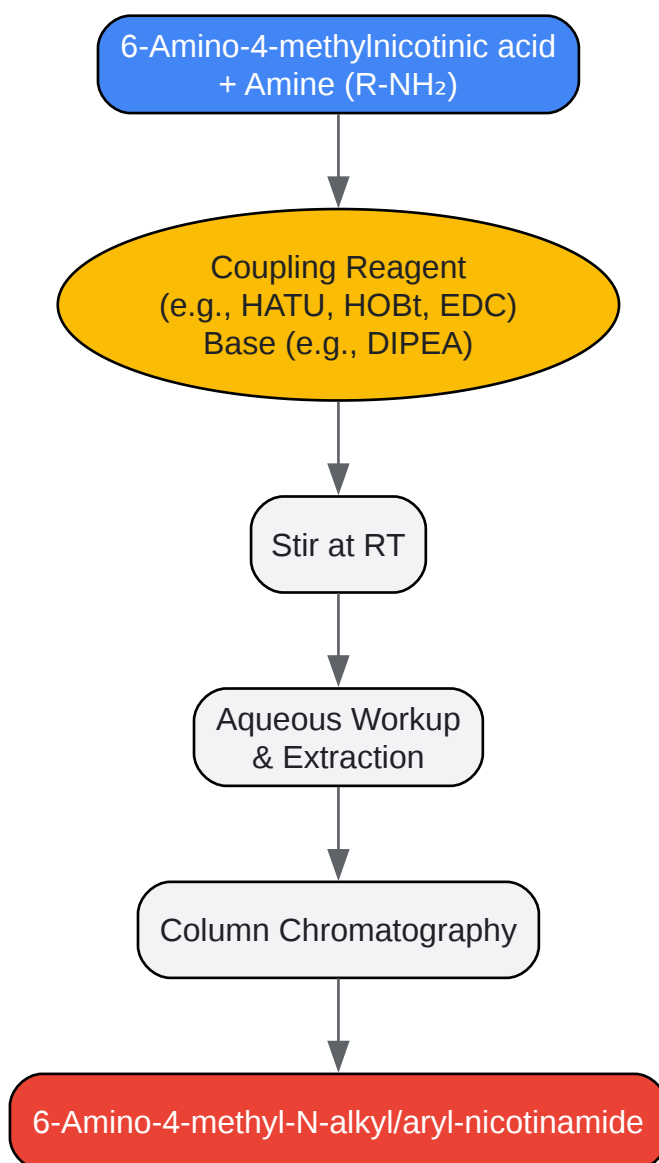
Applications in Organic Synthesis

6-Amino-4-methylnicotinic acid serves as a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of the carboxylic acid and amino groups allows for a range of chemical transformations.

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide via coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of diverse compound libraries.

Experimental Protocol: General Procedure for Amide Coupling



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Caption: General workflow for amide coupling of **6-Amino-4-methylnicotinic acid**.

Methodology:

- To a solution of **6-Amino-4-methylnicotinic acid** (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) is added the desired amine (1.0-1.2 eq).
- A coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added to the reaction mixture.

- The reaction is stirred at room temperature for 2-12 hours, and the progress is monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO_3 , brine) to remove unreacted starting materials and coupling reagents.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired amide.

Derivatization of the Amino Group

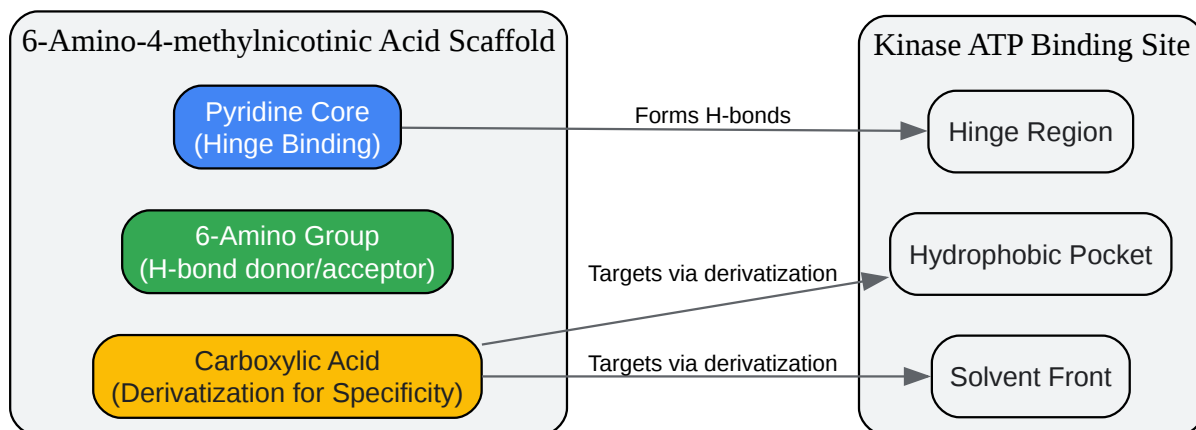
The 6-amino group can undergo various reactions such as acylation, alkylation, and sulfonylation to introduce further diversity into the molecular scaffold.

Synthesis of Biologically Active Molecules

Nicotinic acid and its derivatives are known to be key components in a variety of biologically active compounds. **6-Amino-4-methylnicotinic acid** is a promising starting material for the synthesis of enzyme inhibitors, such as those targeting kinases and Poly(ADP-ribose) polymerase (PARP).

Potential Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyridine nitrogen and the amino group of **6-Amino-4-methylnicotinic acid** can potentially serve as hydrogen bond donors and acceptors, respectively. The carboxylic acid can be functionalized to occupy other pockets of the ATP-binding site.



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Caption: Logical relationship for kinase inhibitor design.

Quantitative Data

Due to the limited availability of published research specifically on **6-Amino-4-methylnicotinic acid** as a building block, extensive quantitative data on reaction yields and biological activities of its derivatives are not available. The following table provides hypothetical examples based on typical yields for the described transformations.

Reaction Type	Substrate	Product	Typical Yield (%)
Amide Coupling	6-Amino-4-methylnicotinic acid + Benzylamine	6-Amino-N-benzyl-4-methylnicotinamide	70-95
Esterification	6-Amino-4-methylnicotinic acid	Methyl 6-amino-4-methylnicotinate	80-95

Conclusion

6-Amino-4-methylnicotinic acid is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science. While detailed synthetic

and characterization data for the parent molecule are currently scarce, its potential for elaboration into complex and biologically active compounds is significant. Further research into the synthesis and derivatization of this scaffold is warranted to fully explore its utility in the development of novel chemical entities.

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